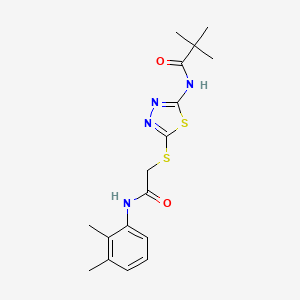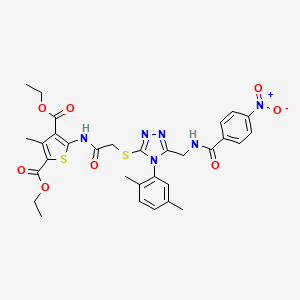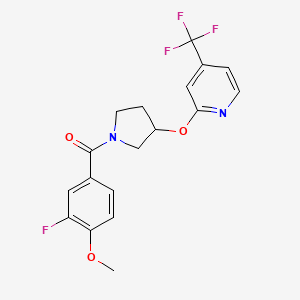
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to a tetrahydroisoquinoline and a fluorobenzenesulfonamide. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions of the sulfonyl group or the nitrogen in the tetrahydroisoquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have gained significant attention due to their unique physiochemical properties. In the context of catalysis, these nanoparticles can serve as efficient catalyst supports or even as active catalysts themselves. The surface modification of silica nanoparticles plays a crucial role in enhancing their catalytic activity. Researchers have explored the use of functionalized silica nanoparticles in various catalytic reactions, such as oxidation, reduction, and cross-coupling reactions .
Drug Delivery
Functionalized silica nanoparticles can be tailored to encapsulate and deliver therapeutic agents, making them promising candidates for drug delivery systems. Their large surface area allows for efficient drug loading, and their surface chemistry can be modified to achieve controlled release profiles. Researchers have investigated their use in targeted drug delivery, improving bioavailability, and minimizing side effects .
Biomedical Applications
Silica nanoparticles find applications in biomedicine, including imaging, diagnostics, and therapy. Their biocompatibility, tunable size, and surface functionalization make them suitable for targeted imaging (e.g., fluorescence imaging, magnetic resonance imaging) and as carriers for anticancer drugs or gene therapies. Surface modifications can enhance their stability and specificity for targeted delivery to diseased tissues .
Environmental Remediation
Silica-based materials have been explored for environmental cleanup. Functionalized silica nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water. Their high surface area and surface functional groups allow efficient removal of pollutants. Researchers have investigated their use in water treatment and soil remediation .
Wastewater Treatment
Functionalized silica nanoparticles can be employed in wastewater treatment processes. Their adsorption capacity, stability, and ease of separation make them suitable for removing organic and inorganic contaminants from industrial effluents. Surface modifications can enhance their selectivity for specific pollutants, contributing to efficient wastewater treatment .
Other Potential Applications
Beyond the highlighted fields, functionalized silica nanoparticles have also been studied for applications in areas such as sensors, coatings, and nanocomposites. Their versatility and customizable properties continue to inspire innovative research across multiple disciplines .
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUOYZNVRJWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)


![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)


